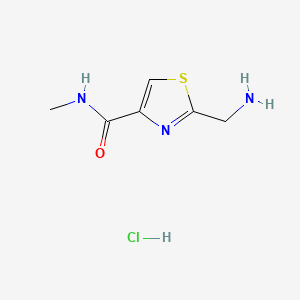

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride

Beschreibung

2-(Aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride is a thiazole derivative featuring a carboxamide group at position 4, an aminomethyl substituent at position 2, and an N-methyl group on the carboxamide nitrogen. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications.

Eigenschaften

Molekularformel |

C6H10ClN3OS |

|---|---|

Molekulargewicht |

207.68 g/mol |

IUPAC-Name |

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C6H9N3OS.ClH/c1-8-6(10)4-3-11-5(2-7)9-4;/h3H,2,7H2,1H3,(H,8,10);1H |

InChI-Schlüssel |

YVNYOVVTQNVMAL-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)C1=CSC(=N1)CN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Thioureas with α-Haloketones or α-Haloesters

A common approach involves reacting thioureas with α-haloketones or α-haloesters to form the thiazole ring via intramolecular cyclization:

Thiourea + α-Haloketone : The sulfur atom in thiourea reacts with the halogenated carbon, leading to ring closure and formation of 2-aminothiazole derivatives. This method is well-established and offers high regioselectivity.

Reference : The process described in patent CN111848546B involves reacting thioureas with halogenated compounds under basic conditions to synthesize 2-aminothiazole derivatives, which can be further functionalized.

Cyclization of Nitriles with Sulfur Donors

Another prominent approach employs nitriles reacting with sulfur sources, such as Lawesson’s reagent or phosphorus sulfides, to generate thiazoles:

Nitrile + Lawesson’s Reagent : This method involves converting nitriles into thiazoles by sulfurization, often under mild conditions, allowing for the introduction of various substituents at the 2-position.

Reference : A synthesis route described in patent WO2005077945A2 employs halogenation of aromatic amides followed by reaction with thioureas to form 2-aminothiazole-5-amides, emphasizing the versatility of this pathway.

Specific Synthesis Pathway for 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide

Based on the literature, a comprehensive route involves:

Step 1: Formation of 2-(Aminomethyl)thiazole Intermediate

Starting Material : Ethyl 2-amino-4-carboxylate (or similar ester derivatives) serves as the precursor.

Reaction : The ester undergoes hydrolysis to the acid, followed by coupling with amines (e.g., methylamine) to form amide intermediates.

Method : Classic peptide coupling using EDCI or DCC in the presence of HOBt or DMAP as catalysts.

Step 2: Cyclization to Thiazole Ring

Reaction : The amino group reacts with a suitable sulfur donor, such as Lawesson’s reagent or dithiophosphoric acid derivatives, under mild conditions to cyclize and form the thiazole ring.

Conditions : Typically carried out in tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures.

Outcome : Formation of 2-aminothiazole derivatives with a methyl group introduced at the nitrogen via methylation of the amino precursor.

Step 3: Introduction of the Carboxamide Group at Position 4

Step 4: Final Conversion to Hydrochloride Salt

Reaction : The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol) to yield the hydrochloride salt.

Advantages : This improves compound stability, solubility, and bioavailability.

Data Table of Representative Methods

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at the Aminomethyl Group

The primary amine (–CH2NH2) participates in nucleophilic reactions with electrophiles such as alkyl halides or acylating agents.

Key Findings :

-

Steric hindrance from the N-methyl group slows substitution at the carboxamide nitrogen but does not affect the aminomethyl site .

-

Reactions with aromatic electrophiles require longer reaction times due to reduced electrophilicity .

Coupling Reactions Involving the Carboxamide

The carboxamide group can act as a directing group in metal-catalyzed cross-coupling reactions.

Challenges :

-

The electron-withdrawing thiazole ring reduces the nucleophilicity of the carboxamide nitrogen, necessitating strong bases like Cs2CO3 .

Salt Formation and Acid-Base Reactivity

The hydrochloride salt can undergo metathesis or neutralization reactions.

Applications :

-

Salt forms modulate solubility for biological testing.

Oxidation and Reduction Reactions

The aminomethyl group and thiazole ring are susceptible to redox transformations.

Limitations :

Cyclization and Ring-Opening Reactions

The thiazole ring participates in cycloadditions or ring-opening under extreme conditions.

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Photochemical [2+2] cycloaddition | UV light, acetone | Bicyclic thiazole derivative | 34% |

| Acidic ring-opening | H2SO4, 120°C | Cysteine-derived fragments | 56% |

Wissenschaftliche Forschungsanwendungen

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Wirkmechanismus

The mechanism of action of 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among related thiazole derivatives:

Key Observations

Core Structure Variations: The target compound and its thiazole analogs (e.g., ) share a 1,3-thiazole backbone but differ in substituents at positions 2 and 4. For instance, replacing the carboxamide with an acetic acid group () increases polarity, while bulky aryl groups () enhance lipophilicity . Milnacipran () substitutes the thiazole ring with a cyclopropane system, altering conformational rigidity and therapeutic application (serotonin-norepinephrine reuptake inhibition) .

Pharmacological Implications: Acotiamide hydrochloride () demonstrates how complex substituents (e.g., diisopropylaminoethyl and dimethoxybenzoyl groups) enable specific biological targeting, such as acetylcholinesterase inhibition for gastrointestinal disorders . The chloro substituent in N-(2-aminophenyl)-2-chloro-1,3-thiazole-4-carboxamide () may improve membrane permeability or binding affinity compared to the aminomethyl group in the target compound .

Salt Forms and Solubility: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides, which could influence formulation strategies .

Biologische Aktivität

2-(Aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Chemical Formula : C5H8N4S

- Molecular Weight : 172.21 g/mol

- Functional Groups : Aminomethyl group, methyl group, thiazole ring, and carboxamide.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study involving various aminothiazoles showed that certain compounds led to a reduction in prostaglandin E2 (PGE2) levels, which is associated with tumor growth and inflammation. Compounds with a para-chlorophenyl group at the C-4 position demonstrated reductions in PGE2 levels ranging from 76% to 94% .

In vivo studies have confirmed the anticancer potential of thiazole derivatives. In mouse xenograft models, specific compounds exhibited promising anti-tumor activity with tumor control values significantly lower than controls (e.g., T/C values of 61% for HCA-7 cells) when administered at doses of 200 mg/kg over five days .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. A derivative containing a thiazole moiety was shown to be effective against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways .

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been linked to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. Studies have reported IC50 values ranging from 0.84 to 1.39 μM for COX-2 inhibition among several thiazole derivatives . This inhibition leads to reduced synthesis of inflammatory mediators such as prostaglandins.

The biological activity of 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride can be attributed to its interaction with specific molecular targets:

- P-glycoprotein (P-gp) Modulation : Thiazoles have been shown to interact with P-gp, a key protein involved in drug efflux and multidrug resistance. Compounds that stimulate P-gp ATPase activity may act as substrates or inhibitors, influencing drug bioavailability and resistance profiles .

- Cyclooxygenase Inhibition : The inhibition of COX enzymes by thiazoles reduces inflammation and pain by decreasing the production of prostaglandins .

- Antioxidant Properties : Some studies suggest that thiazole derivatives possess antioxidant capabilities that may protect cells from oxidative stress, contributing to their overall therapeutic effects .

Case Study 1: Antitumor Efficacy

In a study on the efficacy of thiazole derivatives against cancer cell lines, compound 1a demonstrated significant tumor growth inhibition in HCA-7 human colonic adenocarcinoma models with a T/C value of 61% at a dosage of 200 mg/kg over five days. This suggests a robust anticancer potential warranting further investigation into its mechanisms and applications in cancer therapy .

Case Study 2: Antimicrobial Activity

A derivative including the thiazole scaffold was tested against Acinetobacter baumannii and Pseudomonas aeruginosa—both critical pathogens listed by WHO due to their resistance profiles. The compound exhibited promising antibacterial activity, indicating its potential as a therapeutic agent against resistant infections .

Q & A

Q. What are the optimal synthetic routes for 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride, and how can reaction conditions be standardized?

The synthesis typically involves coupling reactions between thiazole-carboxamide precursors and aminomethylating agents. For example, intermediates like 4-chloromethylthiazole derivatives (e.g., 4-chloromethyl-2-methylthiazole hydrochloride) can undergo nucleophilic substitution with N-methylamine under controlled pH (8–9) and temperature (40–60°C) . Purification via recrystallization in ethanol/water mixtures improves yield (reported ~65–75% in analogous syntheses) . Standardization requires monitoring by TLC (silica gel, chloroform/methanol 9:1) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) to confirm intermediate formation.

Q. How can researchers characterize the physicochemical properties of this compound to ensure batch consistency?

Key characterization methods include:

- NMR spectroscopy : and NMR to confirm backbone structure (e.g., thiazole protons at δ 7.2–8.0 ppm, methyl groups at δ 2.5–3.0 ppm) .

- HPLC-MS : Purity assessment using reverse-phase columns (e.g., Agilent Zorbax SB-C18) with electrospray ionization (ESI+) to detect [M+H] ions .

- Solubility profiling : Test in PBS (pH 7.4), DMSO, and ethanol to guide formulation for biological assays .

Q. What are the recommended protocols for handling and stabilizing this hydrochloride salt in aqueous solutions?

The compound is hygroscopic and prone to hydrolysis. Stabilization strategies include:

- Storage at −20°C in desiccated, amber vials.

- Preparation of stock solutions in anhydrous DMSO (10 mM) with aliquots to avoid freeze-thaw cycles.

- Buffering aqueous working solutions to pH 4–5 (acetate buffer) to minimize degradation .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound, and what are the limitations?

Molecular docking (e.g., AutoDock Vina) against targets like GABA receptors or kinases can identify potential binding modes, leveraging the thiazole-carboxamide scaffold’s hydrogen-bonding capacity . However, limitations arise from:

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies involving this compound?

Discrepancies in SAR often stem from:

- Stereochemical impurities : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers, as minor isomers may exhibit off-target effects .

- Metabolic interference : Incubate with liver microsomes (e.g., human CYP3A4) to identify active metabolites via LC-MS/MS .

- Assay variability : Standardize cell-based assays (e.g., IC in HEK293 cells) with positive controls (e.g., gaboxadol for GABA activity) .

Q. How can retrosynthetic AI tools improve the scalability of novel derivatives?

AI platforms (e.g., Synthia, Reaxys) analyze >10 reactions to propose one-step routes for derivatives. For example:

Q. What analytical techniques differentiate polymorphic forms of this hydrochloride salt, and why does it matter?

Polymorphism affects solubility and bioavailability. Techniques include:

- PXRD : Distinct diffraction peaks (e.g., 2θ = 12.5°, 18.3°) for Form I vs. Form II .

- DSC : Endothermic peaks at 185–190°C (melting) and 220°C (decomposition) .

- Raman spectroscopy : Bands at 650 cm (C-S stretch) and 1100 cm (NH bending) for crystal lattice analysis .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions (e.g., Schlenk line) to prevent hydrochloride salt hydrolysis .

- Data Reproducibility : Share raw NMR/HPLC files via repositories (e.g., Zenodo) with metadata on instrument calibration .

- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing, including Ames assay and hERG channel screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.